Chiral Purity (Enantiomeric Excess) Comparison: Enantiopure vs. Racemic Benzyl 2-Aminopropylcarbamate
The procurement of enantiopure benzyl 2-aminopropylcarbamate is critical for applications where stereochemical integrity is paramount. While a racemic mixture (CAS 84477-88-3) contains both (R)- and (S)-enantiomers, the enantiopure forms are available with high chiral purity. For instance, the (S)-enantiomer (CAS 934660-64-7) is supplied with a minimum purity of 98%, as specified by commercial vendors . In the broader class of Cbz-protected amines, asymmetric syntheses can achieve enantiomeric excesses (ee) ranging from 88% to 99% . This high level of stereochemical control ensures that researchers can avoid the confounding effects of the undesired enantiomer, which may exhibit different pharmacokinetic or pharmacodynamic profiles .
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥98% chemical purity for (S)-enantiomer (CAS 934660-64-7) |
| Comparator Or Baseline | Racemic mixture (CAS 84477-88-3) containing both enantiomers; typical asymmetric synthesis of Cbz-amines yields 88-99% ee |
| Quantified Difference | Enantiopure form eliminates the presence of the undesired enantiomer (0% vs. up to 50% in racemate) |
| Conditions | Commercial supplier specification (Capotchem); asymmetric synthesis of α-(heteroaryl)alkylamines using SAMP-hydrazones |
Why This Matters
Using the racemate in biological assays or crystallizations can lead to ambiguous results or reduced efficacy, making enantiopure procurement essential for reliable research outcomes.
